![molecular formula C12H11ClN2O B13121296 3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol is a chemical compound with a unique structure that includes a chloro group and a tetrahydrobenzo[g]cinnolin core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[g]cinnolin core, followed by chlorination and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
科学的研究の応用
3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- 3-Chloro-6,7,8,9-tetrahydrobenzo[h]cinnolin-4-ol
- 3-Chloro-6,7,8,9-tetrahydrobenzo[i]cinnolin-4-ol
Uniqueness
3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol is unique due to its specific structural features, such as the position of the chloro group and the tetrahydrobenzo[g]cinnolin core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
3-chloro-6,7,8,9-tetrahydro-1H-benzo[g]cinnolin-4-one |
InChI |
InChI=1S/C12H11ClN2O/c13-12-11(16)9-5-7-3-1-2-4-8(7)6-10(9)14-15-12/h5-6H,1-4H2,(H,14,16) |
InChIキー |
YMJZYWNMDXTIJZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC3=C(C=C2C1)C(=O)C(=NN3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)

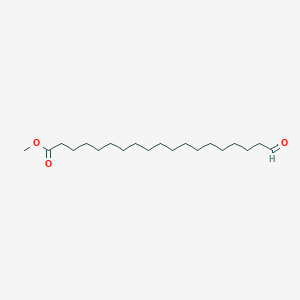
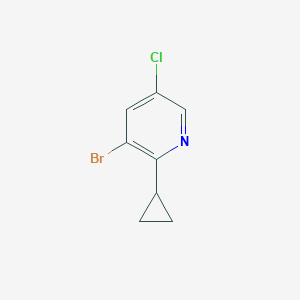
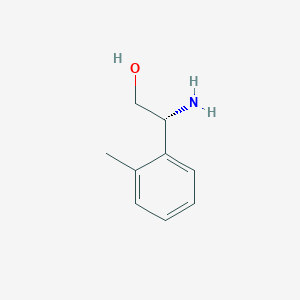

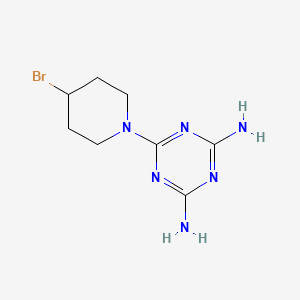
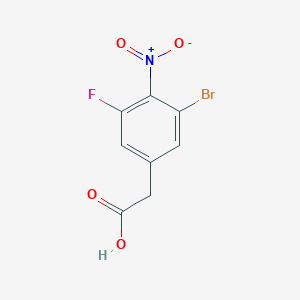

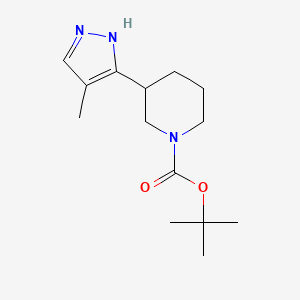

![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
